N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine
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Overview
Description
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two dimethylaminoethoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core. Its properties make it valuable in synthetic chemistry, particularly in the development of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-phenylenediamine with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylaminoethoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and advanced materials, particularly in the development of high-performance plastics and resins.
Biology: This compound can be used as a building block for biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in various chemical and biological systems, making it a versatile tool in research and industry.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine include:
- Bis(2-dimethylaminoethyl) ether
- N,N,N’,N’-tetramethyl-2,2’-oxybis(ethylamine)
- 2,2’-Oxybis(N,N-dimethylethylamine)
Uniqueness
What sets N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine apart from these similar compounds is its specific structure, which includes the 4-methyl-1,3-phenylenediamine core. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
57718-03-3 |
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Molecular Formula |
C17H28N4O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H28N4O4/c1-13-6-7-14(18-16(22)24-10-8-20(2)3)12-15(13)19-17(23)25-11-9-21(4)5/h6-7,12H,8-11H2,1-5H3,(H,18,22)(H,19,23) |
InChI Key |
NEMKDXWIXBPZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C |
Origin of Product |
United States |
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